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Compound of Interest

Compound Name: 6-Bromobenzo[d]isoxazol-3-amine

Cat. No.: B1278436

Welcome to a comprehensive technical examination of 6-Bromobenzo[d]isoxazol-3-amine
(CAS: 177995-39-0). This document is crafted for researchers, medicinal chemists, and
process development scientists who require a deep, functional understanding of this pivotal
heterocyclic building block. The benzisoxazole scaffold is a privileged structure in modern
pharmacology, and the specific substitution pattern of this compound—featuring a reactive
amine at the 3-position and a versatile bromine at the 6-position—renders it an exceptionally
valuable precursor.

This guide moves beyond a simple recitation of data. It is designed to provide actionable
insights, explaining the why behind the properties and protocols. We will delve into its structural
characteristics, predict its spectroscopic signature based on first principles and analogous
structures, outline robust synthetic strategies, and explore its reactivity as a gateway to
complex molecular architectures. Our focus is on the synergy of its functional groups and how
they can be leveraged in the rational design of novel therapeutics and advanced materials.

Section 1: Core Chemical and Physical Identity

6-Bromobenzo[d]isoxazol-3-amine is an off-white to yellow solid at room temperature.[1] Its
core identity is defined by a fused benzene and isoxazole ring system. The strategic placement
of the bromine atom and the primary amine group dictates its physical properties and, more
importantly, its chemical behavior.

Below is a consolidation of its key physical and chemical properties, essential for handling,
reaction setup, and regulatory compliance.
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Property Value Source(s)
CAS Number 177995-39-0 [11[2][3]
Molecular Formula C7HsBrN20 [11[2][3]
Molecular Weight 213.03 g/mol [11[2]
Appearance Off-white to yellow solid [1]
Purity Typically = 97-98% (by HPLC) [1][2]
N Store at 2-8°C, under inert
Storage Conditions [1]12]
atmosphere
CNLHHYURQCSYLB-
INChl Key [41[5]

UHFFFAOYSA-N

SMILES Nclnoc2cc(Br)cccl2 [3][5]

Section 2: Spectroscopic Profile and
Characterization

While a publicly available, peer-reviewed full data set for this specific molecule is elusive, we
can construct a highly reliable, predicted spectroscopic profile based on established principles
of organic spectroscopy and data from analogous structures. This predictive analysis is a
critical skill for confirming the identity and purity of synthesized batches in a research setting.

Predicted *H and *3*C NMR Spectral Analysis

The proton and carbon environments are dictated by the electron-donating amine group, the
electron-withdrawing and inductively pulling bromine atom, and the anisotropic effects of the
fused heterocyclic ring.

dot graph NMR_Prediction { layout=neato; node [shape=none, margin=0]; edge [style=invis];

Caption: Predicted *H NMR chemical shifts for 6-Bromobenzo[d]isoxazol-3-amine.
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e 'H NMR (Predicted, in DMSO-ds):
o The aromatic region will display an AMX spin system.

o H7 (ortho to Br): Expected furthest downfield as a doublet (d) or doublet of doublets (dd)
with a small meta-coupling, likely around & 7.8-7.9 ppm.

o H5 (meta to Br, ortho to C4): Expected as a doublet of doublets (dd) with typical ortho and
meta coupling constants, likely around & 7.6-7.7 ppm.

o H4 (para to Br): Expected as a doublet (d) with a typical ortho coupling constant, likely
around o 7.4-7.5 ppm.

o -NH2 (Amine Protons): A broad singlet, exchangeable with D20, appearing around & 5.5-
6.5 ppm. Its chemical shift is highly dependent on concentration and solvent.[6]

e 13C NMR (Predicted, in DMSO-de):

o Quaternary Carbons: Expect signals for C3 (bonded to N), C3a, C6 (bonded to Br), and
C7a. The C3 carbon, attached to the exocyclic amine and endocyclic nitrogen, will be
significantly shifted. The C6 carbon will show a lower intensity signal due to the C-Br bond.

o Methine Carbons: Signals for C4, C5, and C7 are expected in the aromatic region (approx.
110-135 ppm).

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for key functional groups.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted
Vibration Mode Wavenumber Intensity/Shape Rationale
(cm™)

Characteristic of a

primary amine
3450-3300 (two _ _
N-H Stretch Medium, Sharp (asymmetric and
bands) )
symmetric stretches).

[6]7]

Typical for sp2 C-H
Aromatic C-H Stretch 3100-3000 Medium to Weak bonds on the benzene
ring.[8]

Confirms the primary
N-H Bend (Scissoring)  1650-1580 Medium to Strong amine (-NHz)

functional group.[6]

] Skeletal vibrations of
1600-1450 (multiple

Aromatic C=C Stretch bands) Medium to Strong the fused aromatic
ands

system.[8]
Characteristic of

C-N Stretch 1335-1250 Strong ) )
aromatic amines.[6]
Indicates the

C-Br Stretch 680-515 Medium to Strong presence of the

bromo-substituent.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

e Molecular lon (M*): A prominent molecular ion peak will be observed. Due to the presence of
one bromine atom, this will appear as a characteristic doublet of roughly equal intensity at
m/z 212 (for 7°Br) and m/z 214 (for 8!Br). This isotopic signature is a crucial confirmation of
the compound's identity.
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» Key Fragmentation: Expect fragmentation patterns involving the loss of HCN, CO, and the
bromine atom, which are characteristic of such heterocyclic systems.

Section 3: Synthetic Strategies and Methodologies

A robust and scalable synthesis is paramount for the utility of any building block. While a
specific, published protocol for 6-Bromobenzo[d]isoxazol-3-amine is not readily available, its
synthesis can be reliably achieved by adapting established methodologies for the 3-
aminobenzisoxazole scaffold. The most logical and industrially relevant approach begins with a
substituted 2-fluorobenzonitrile.

General Synthetic Approach: Cyclization of a 2-
Halobenzonitrile

The core principle involves the reaction of a 2-halo-benzonitrile with a source of hydroxylamine,
followed by a base-mediated intramolecular cyclization. The electron-withdrawing nature of the
nitrile and the halogen at the ortho position makes the C1 carbon susceptible to nucleophilic
aromatic substitution (SnAr).

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded,
fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [fonthame="Helvetica"];

Caption: General workflow for the synthesis of the target compound.

Exemplary Protocol (Proposed)

This protocol is a scientifically grounded adaptation of known procedures for similar molecules
and should be optimized for scale and specific laboratory conditions.[9][10]

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde Oxime

o Rationale: The initial step is the conversion of the aldehyde precursor to an oxime. The
oxime functionality is essential for the subsequent cyclization to form the isoxazole ring.

e Procedure:
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o To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine
hydrochloride (1.2 eq) followed by an aqueous solution of a suitable base like sodium
acetate or pyridine (1.5 eq).

o Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC until the starting
aldehyde is consumed (typically 2-4 hours).

o Cool the reaction mixture, and reduce the solvent volume under vacuum.
o Add water to precipitate the oxime product.

o Filter the solid, wash with cold water, and dry under vacuum to yield the oxime, which can
be used in the next step without further purification.

Step 2: Dehydration and Cyclization to 6-Bromobenzo[d]isoxazole

o Rationale: This step is not directly on the path to the 3-amino derivative from the nitrile but is
a common route to the core benzisoxazole ring from an oxime. It is included for
completeness of benzisoxazole chemistry. A more direct route to the target is from the nitrile.

Alternative and More Direct Route:
Step 1: Formation of N'-hydroxy-4-bromo-2-fluorobenzenecarboximidamide

o Rationale: This key step involves the nucleophilic attack of hydroxylamine on the nitrile
carbon of 4-bromo-2-fluorobenzonitrile. This forms the necessary C-N-O backbone for
cyclization.

e Procedure:

o Dissolve 4-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent like ethanol or
isopropanol.

o Add hydroxylamine hydrochloride (1.5 eq) and a base such as potassium carbonate or
sodium hydroxide (2.0 eq).

o Heat the mixture to reflux (80-90°C) for 4-8 hours, monitoring by TLC.
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o After cooling, filter off the inorganic salts. The filtrate contains the intermediate.

Step 2: Intramolecular Cyclization to 6-Bromobenzo[d]isoxazol-3-amine

o Rationale: The intermediate, under basic conditions, undergoes an intramolecular SnAr
reaction. The hydroxyl group's oxygen attacks the carbon bearing the fluorine atom,
displacing it and forming the isoxazole ring.

e Procedure:

[¢]

The filtrate from the previous step is concentrated.

o A stronger base, such as sodium hydride (NaH) or potassium tert-butoxide, in a polar
aprotic solvent like DMF or THF can be used to facilitate the final ring closure at room
temperature or with gentle heating.

o The reaction is quenched carefully with water.

o The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine,
dried over sodium sulfate, and concentrated.

o Purification is typically achieved by column chromatography on silica gel or by
recrystallization.

Section 4: Chemical Reactivity and Derivatization
Potential

The synthetic value of 6-Bromobenzo[d]isoxazol-3-amine lies in the distinct reactivity of its
three key regions: the nucleophilic amine, the versatile bromine atom, and the aromatic ring.

dot graph Reactivity Sites { rankdir=LR; node [shape=none, margin=0];

Caption: Major sites of chemical reactivity on the molecule.

o Site A (The Amino Group): As a primary aromatic amine, this group is a potent nucleophile.
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o Acylation/Sulfonylation: Reacts readily with acid chlorides, anhydrides, and sulfonyl
chlorides to form amides and sulfonamides, respectively. This is a common strategy for
library synthesis in drug discovery.

o Alkylation: Can be alkylated, though over-alkylation is a risk. Reductive amination is often
a more controlled method for introducing alkyl groups.

o Diazotization: Can be converted to a diazonium salt, which is a versatile intermediate for
introducing a wide range of substituents (e.g., via Sandmeyer reaction).

o Site B (The Bromine Atom): The C-Br bond is a powerful handle for modern cross-coupling
chemistry.

o Suzuki Coupling: Enables the formation of C-C bonds by reacting with boronic
acids/esters, introducing new aryl or alkyl groups.

o Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, creating more
complex secondary or tertiary amines.

o Sonogashira Coupling: Facilitates C-C bond formation with terminal alkynes.
o Heck Coupling: Forms C-C bonds with alkenes.

o Site C (The Benzene Ring): The ring is subject to electrophilic aromatic substitution. The
directing effects of the strongly activating amino group and the deactivating but ortho-, para-
directing bromine atom will influence the position of substitution.

Section 5: Applications in Research and Drug
Development

This compound is not just a laboratory curiosity; it is a cornerstone intermediate in the
synthesis of high-value molecules, particularly in the pharmaceutical sector.

e Antipsychotic Drug Synthesis: It is a documented key intermediate in the synthesis of
antipsychotic drugs used to treat conditions like schizophrenia and bipolar disorder.[2] Its
structure allows for the creation of molecules that can selectively modulate dopamine and
serotonin receptors, which is a critical mechanism of action for these therapies.[2]
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e CNS Drug Discovery: Beyond established drugs, its favorable binding properties and
metabolic stability make it an attractive scaffold for developing novel compounds targeting
the central nervous system (CNS).[2]

e Oncology and Neurology Research: The bromine substituent enhances reactivity, facilitating
the rapid development of novel therapeutic agents and chemical probes to study pathways in
oncology and neurology.[1]

o Materials Science: The ability of the benzisoxazole scaffold to form stable complexes with
metal ions opens avenues for its use in catalysis and the development of novel sensor
technologies.[1]

Section 6: Safety, Handling, and Storage
Proper handling is essential due to the compound's hazardous properties.
» Hazard Identification:

o H302: Harmful if swallowed.[4][5]

o H315: Causes skin irritation.[4]

o H319: Causes serious eye irritation.[4]

o H332: Harmful if inhaled.[4]

o H335: May cause respiratory irritation.[4]
o« Recommended Precautions (P-Statements):

o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

o P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[4]

» Handling:
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o Always handle in a well-ventilated area, preferably within a chemical fume hood.
o Avoid generation of dust.

o Wash hands thoroughly after handling.

o Storage:
o Store in a tightly sealed container in a cool, dry place.
o Recommended storage temperature is between 2-8°C.[1][2]
o Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

References

A comprehensive list of sources is provided to ensure the authoritative grounding of this
technical guide.

The content of this guide is for informational purposes only and should not be used as a
substitute for professional laboratory safety and procedural protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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